4,7-Dimethyl-1H-indazole-3-carboxylic acid CAS 1000340-77-1 properties
4,7-Dimethyl-1H-indazole-3-carboxylic acid CAS 1000340-77-1 properties
An In-Depth Technical Guide to 4,7-Dimethyl-1H-indazole-3-carboxylic Acid (CAS 1000340-77-1): Properties, Synthesis, and Research Applications
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2][3] Within this vital class of compounds, 4,7-Dimethyl-1H-indazole-3-carboxylic acid (CAS 1000340-77-1) emerges as a significant synthetic intermediate and a subject of interest for drug discovery programs.
This technical guide provides a comprehensive overview of 4,7-Dimethyl-1H-indazole-3-carboxylic acid for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, offering field-proven insights into its synthesis, characterization, and potential applications. The protocols and data herein are designed to be self-validating, grounded in authoritative references to ensure scientific integrity.
Core Physicochemical and Computational Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability.[4] The core properties of 4,7-Dimethyl-1H-indazole-3-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1000340-77-1 | [5] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [5] |
| Molecular Weight | 190.20 g/mol | [5] |
| Appearance | White to yellow/orange powder (inferred from analogues) | [6] |
| Purity | ≥95% (typical commercial grade) | [5] |
| SMILES | O=C(C1=NNC2=C1C(C)=CC=C2C)O | [5] |
| InChI Key | BHXVYTQDWMQVBI-UHFFFAOYSA-N (for parent compound) | [7] |
| Topological Polar Surface Area (TPSA) | 65.98 Ų | [5] |
| LogP (calculated) | 1.87794 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 1 | [5] |
Synthesis and Purification: A Practical Approach
While multiple routes to the indazole-3-carboxylic acid core exist, many have limitations regarding yield, reaction conditions, or starting material accessibility for large-scale synthesis.[8] The following protocol outlines a robust and practical synthetic pathway adapted from established methods for analogous structures, proceeding from a substituted nitrotoluene. This multi-step synthesis is chosen for its logical progression and use of well-understood chemical transformations, making it suitable for laboratory-scale production.
Experimental Protocol: Synthesis of 4,7-Dimethyl-1H-indazole-3-carboxylic acid
Step 1: Synthesis of 1,4-Dimethyl-2-nitrobenzene
-
This starting material can be sourced commercially or synthesized via standard nitration of m-xylene.
Step 2: Conversion to 2-Nitro-3,6-dimethylphenylacetic acid derivatives
-
The methyl group ortho to the nitro group is halogenated (e.g., using N-bromosuccinimide) and then converted to a nitrile via cyanide displacement.
-
Hydrolysis of the resulting phenylacetonitrile under acidic or basic conditions yields the corresponding phenylacetic acid.
Step 3: Reductive Cyclization to form the Indazole Ring
-
Rationale: This is the key ring-forming step. The reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization, is a classic and effective method for forming the indazole ring from ortho-substituted phenylacetic acid derivatives.[8]
-
Procedure:
-
Dissolve the 2-amino-3,6-dimethylphenylacetic acid (from the reduction of the nitro-precursor) in a suitable solvent like aqueous acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature to form the diazonium salt in situ.
-
Allow the reaction to warm slowly to room temperature and stir for several hours until the cyclization is complete, as monitored by Thin Layer Chromatography (TLC).
-
The product, 4,7-Dimethyl-1H-indazole-3-carboxylic acid, will precipitate from the solution.
-
Step 4: Purification
-
Collect the crude product by filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified 4,7-Dimethyl-1H-indazole-3-carboxylic acid.
Synthesis Workflow Diagram
Caption: A practical synthetic workflow for 4,7-Dimethyl-1H-indazole-3-carboxylic acid.
Analytical Characterization Workflow
Confirming the identity, structure, and purity of a synthesized compound is a critical, non-negotiable step in research.[9] A multi-technique approach is essential for unambiguous characterization.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. The molecular ion peak should correspond to the calculated mass (190.20 for C₁₀H₁₀N₂O₂).[10]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. Expected signals include a broad O-H stretch (from the carboxylic acid), C=O stretch (~1700 cm⁻¹), and aromatic C-H and C=C stretches.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the carbon-hydrogen framework, confirming the specific arrangement of the dimethyl and carboxylic acid groups on the indazole ring.[9][11]
Analytical Workflow Diagram
Caption: A standard workflow for the analytical characterization of the target compound.
Potential Mechanism of Action and Therapeutic Applications
While direct biological studies on 4,7-Dimethyl-1H-indazole-3-carboxylic acid are not extensively published, the therapeutic potential can be inferred from the well-documented activities of its close analogues, particularly the indazole-3-carboxamides derived from it.
Primary Hypothesis: Inhibition of p21-Activated Kinase 1 (PAK1)
The most compelling evidence for the therapeutic application of this scaffold lies in oncology.[13] Indazole-3-carboxamides are potent inhibitors of p21-Activated Kinase 1 (PAK1), a serine/threonine kinase that is a critical downstream effector of the small Rho GTPases, Rac1 and Cdc42.[13][14]
Causality: Aberrant PAK1 activation is a hallmark of numerous cancers, where it promotes oncogenic signaling, cytoskeletal rearrangements, cell motility, and ultimately, metastasis.[13][14] By inhibiting PAK1, 4,7-Dimethyl-1H-indazole-3-carboxamide derivatives can potentially suppress tumor cell migration and invasion.[14] The carboxylic acid is the synthetic handle used to generate a library of carboxamide derivatives for structure-activity relationship (SAR) studies.
PAK1 Signaling Pathway and Point of Inhibition
Caption: The PAK1 signaling pathway and the inhibitory action of indazole-3-carboxamides.
Other Potential Applications
-
Nicotinic α-7 Receptor Agonism: The parent 1H-indazole-3-carboxylic acid is a key starting material for synthesizing agonists of the nicotinic α-7 receptor, which are being investigated for treating Alzheimer's disease and schizophrenia.[15]
-
CRAC Channel Blockers: Indazole-3-carboxamide derivatives have also been identified as blockers of calcium-release activated calcium (CRAC) channels, which are implicated in immune responses and inflammatory diseases.[16]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4,7-Dimethyl-1H-indazole-3-carboxylic acid is not widely available, data from closely related indazole carboxylic acids and carboxamides provide a strong basis for safe handling protocols.[17][18][19][20]
-
Hazard Identification:
-
Precautionary Measures:
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[17]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[18]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[18]
-
-
Storage and Stability:
Conclusion
4,7-Dimethyl-1H-indazole-3-carboxylic acid is more than a catalog chemical; it is a versatile building block rooted in a pharmacologically significant scaffold. Its true value lies in its potential as a precursor for novel therapeutics, particularly in the realm of oncology through the inhibition of the PAK1 signaling pathway. This guide has provided a framework for its synthesis, a robust workflow for its analytical confirmation, and an evidence-based perspective on its potential mechanisms of action. By understanding its core properties and leveraging the established chemistry of the indazole ring, researchers are well-equipped to explore the full potential of this promising compound in drug discovery and development.
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